7,10,13,16,19-Docosapentenoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Clupanodonic acid can be synthesized through various chemical processes. One common method involves the elongation and desaturation of eicosapentaenoic acid. This process typically requires specific enzymes and reaction conditions to ensure the correct placement of double bonds .
Industrial Production Methods: Industrial production of clupanodonic acid often involves the extraction from fish oils, particularly from species like salmon, mackerel, and herring . The extraction process includes steps like saponification, esterification, and purification to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: Clupanodonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Hydrogenation can be performed using catalysts like palladium on carbon to reduce double bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized fatty acids, reduced fatty acids, and halogenated derivatives .
Scientific Research Applications
Clupanodonic acid has a wide range of applications in scientific research:
Mechanism of Action
Clupanodonic acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
- Eicosapentaenoic acid (EPA)
- Docosahexaenoic acid (DHA)
- Alpha-linolenic acid (ALA)
Clupanodonic acid’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H34O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
docosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24) |
InChI Key |
YUFFSWGQGVEMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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